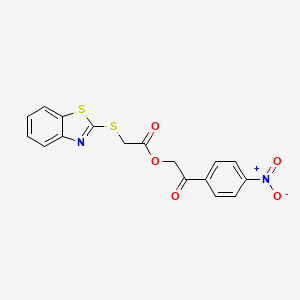
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as FMOPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOPB is a heterocyclic compound that contains both furan and oxadiazole rings, making it a unique and versatile molecule.
作用機序
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells is not fully understood. However, studies suggest that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can inhibit the activity of certain enzymes that are involved in inflammation and pain. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit neuroprotective activity, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells, which may lead to the development of more effective anticancer therapies. Another direction is to explore the potential use of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in vivo.
合成法
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2-furylacetonitrile with hydrazine hydrate to form 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with 3-bromo-N-(2-furylmethyl)benzamide to obtain N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
科学的研究の応用
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is in the field of cancer research. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-13-17-10-5-11-25-17)15-8-4-9-16(12-15)20-23-22-19(26-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQUBOSYYZLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)
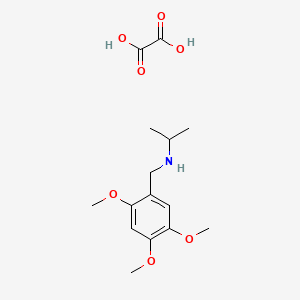
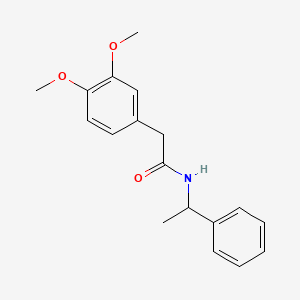
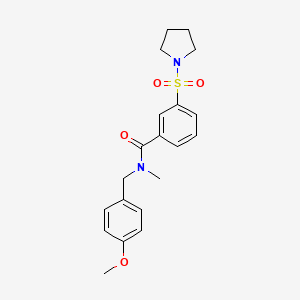
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
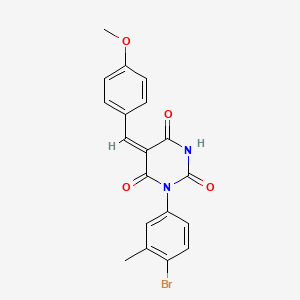
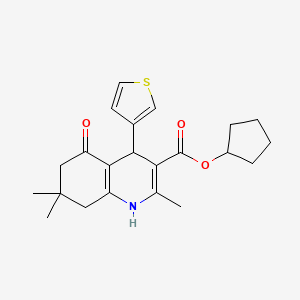

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
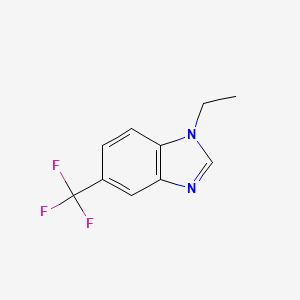
![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)
